N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide
CAS No.: 886890-94-4
Cat. No.: VC4213801
Molecular Formula: C21H17N3O3S2
Molecular Weight: 423.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886890-94-4 |
|---|---|
| Molecular Formula | C21H17N3O3S2 |
| Molecular Weight | 423.51 |
| IUPAC Name | 3-(benzenesulfonamido)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C21H17N3O3S2/c1-14-10-11-18-19(12-14)28-21(22-18)23-20(25)15-6-5-7-16(13-15)24-29(26,27)17-8-3-2-4-9-17/h2-13,24H,1H3,(H,22,23,25) |
| Standard InChI Key | ZTJFZOXKMWEURK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Introduction
N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a complex organic compound that belongs to the categories of benzothiazole derivatives and sulfonamides. This compound is of significant interest in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are commonly associated with benzothiazole derivatives. The presence of a sulfonamide group further enhances its biological activity, making it a subject of interest for various therapeutic applications.
Synthesis
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide typically involves multi-step organic reactions. While specific synthesis pathways for this compound are not detailed in the available literature, similar benzothiazole derivatives are often synthesized through reactions involving thioureas and subsequent cyclization steps .
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Biological Activity |
|---|---|---|---|---|
| N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide | C21H17N3O3S2 | 423.51 g/mol | 886890-94-4 | Potential cognitive enhancement, low toxicity |
| N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | Not specified | 481.6 g/mol | 326907-57-7 | Unknown specific activity, related to benzothiazole derivatives |
| 2-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | C15H11FN2OS | 286.3 g/mol | Not specified | Unknown specific activity, related to benzothiazole derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume